
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is a chromogenic substrate used primarily in biochemical assays. It is a derivative of indole and is often employed in the detection of enzyme activity, particularly in histochemistry and bacteriology. This compound is known for producing a blue color upon enzymatic cleavage, making it a valuable tool in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside typically involves the reaction of 5-bromo-4-chloro-3-indolyl with b-D-lactopyranoside under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst to facilitate the coupling of the indole derivative with the sugar moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to achieve consistent quality.
化学反应分析
Types of Reactions
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside primarily undergoes hydrolysis reactions catalyzed by specific enzymes. Upon enzymatic cleavage, it releases 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form an intensely blue product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-galactosidase or similar enzymes. The reaction conditions often include a buffered aqueous solution at an optimal pH for enzyme activity, usually around pH 7.0 .
Major Products
The major product formed from the enzymatic cleavage of this compound is 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to produce a blue-colored compound .
科学研究应用
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is widely used in scientific research for its chromogenic properties. It is employed in:
Histochemistry: Used to detect enzyme activity in tissue samples.
Bacteriology: Helps in identifying bacterial colonies by producing a blue color in the presence of specific enzymes.
Molecular Biology: Utilized in assays to monitor gene expression and enzyme activity.
Biotechnology: Applied in the development of diagnostic kits and research tools.
作用机制
The compound acts as a substrate for beta-galactosidase and similar enzymes. Upon enzymatic cleavage, it releases 5-bromo-4-chloro-3-hydroxy-1H-indole, which dimerizes to form a blue product. This color change is used as an indicator of enzyme activity. The molecular target is the enzyme’s active site, where the cleavage of the glycosidic bond occurs .
相似化合物的比较
Similar Compounds
- 5-Bromo-4-chloro-3-indolyl b-D-glucopyranoside
- 5-Bromo-4-chloro-3-indolyl b-D-glucuronide sodium salt
- 5-Bromo-4-chloro-3-indolyl b-D-galactopyranoside
Uniqueness
5-Bromo-4-chloro-3-indolyl b-D-lactopyranoside is unique due to its specific substrate properties and the intense blue color it produces upon enzymatic cleavage. This makes it particularly useful in applications where visual detection of enzyme activity is required .
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9-,10+,13+,14+,15+,16+,17+,18+,19+,20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDHJGGJYHESA-YPVMWFRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O[C@@H]4[C@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
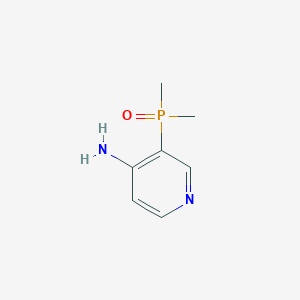
![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)

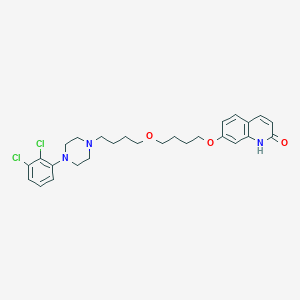
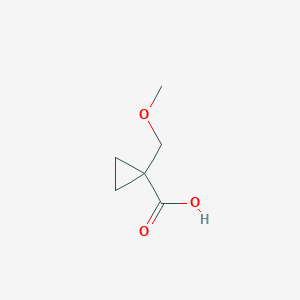
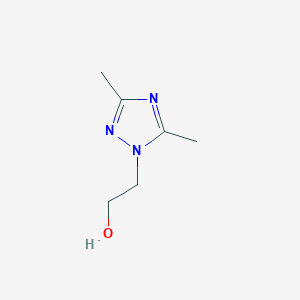
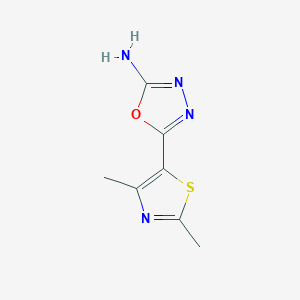
methylamine](/img/structure/B1384693.png)
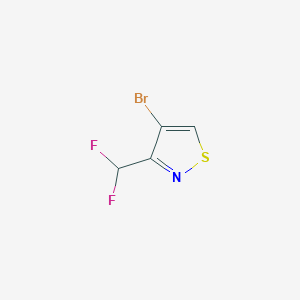
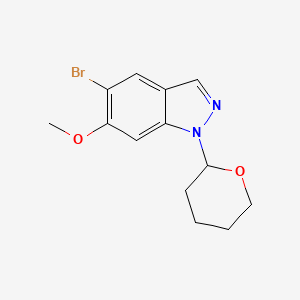
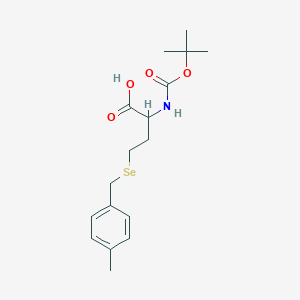
![4-Bromo-1-cyclopropyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384700.png)
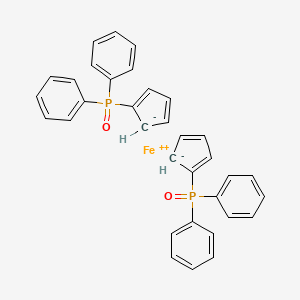
![4,8-bis[4-chloro-5-(2-ethylhexylsulfanyl)thiophen-2-yl]thieno[2,3-f][1]benzothiole](/img/structure/B1384704.png)
